2-Bromo-5-chlorophenylboronic acid

Übersicht

Beschreibung

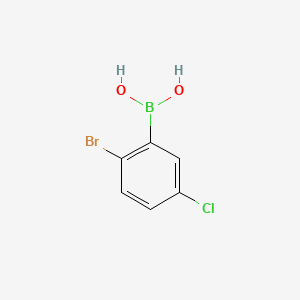

2-Bromo-5-chlorophenylboronic acid: is an organoboron compound with the molecular formula C6H5BBrClO2 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorophenylboronic acid typically involves the bromination and chlorination of phenylboronic acid derivatives. One common method includes the bromination of 2-chlorophenylboronic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-chlorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate or sodium hydroxide), and an organic solvent (like toluene or ethanol).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Bromo-5-chlorophenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex organic molecules through Suzuki-Miyaura coupling reactions. It is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates. Its ability to form stable carbon-carbon bonds makes it a crucial intermediate in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its versatility and reactivity make it an essential component in various manufacturing processes .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chlorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst for further reactions.

Vergleich Mit ähnlichen Verbindungen

2-Chlorophenylboronic acid: Similar in structure but lacks the bromine substituent, making it less reactive in certain coupling reactions.

2-Bromophenylboronic acid: Similar but lacks the chlorine substituent, affecting its reactivity and selectivity in reactions.

4-Bromo-3-chlorophenylboronic acid: Another similar compound with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 2-Bromo-5-chlorophenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound for synthesizing complex organic molecules with high precision .

Biologische Aktivität

2-Bromo-5-chlorophenylboronic acid (BCPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₆H₄BBrClO₂

- Molecular Weight : 235.27 g/mol

- CAS Number : 1217501-18-2

The presence of both bromine and chlorine atoms in its structure enhances its reactivity and potential for forming various derivatives, which can be significant in biological applications.

Anticancer Activity

BCPBA has been explored for its anticancer properties, particularly in the context of inhibiting cancer cell proliferation. Research indicates that boronic acids can interfere with the proteasome pathway, leading to apoptosis in cancer cells. For instance, compounds similar to BCPBA have shown efficacy against multiple myeloma by inhibiting proteasome activity, akin to the well-known drug bortezomib .

Table 1: Summary of Anticancer Studies Involving Boronic Acids

| Study | Compound | Cancer Type | Mechanism | Result |

|---|---|---|---|---|

| Bortezomib | Multiple Myeloma | Proteasome inhibition | Effective | |

| BCPBA Derivatives | Various Cancers | Apoptosis induction | Promising |

Antibacterial and Antiviral Activity

Boronic acids, including BCPBA, have demonstrated antibacterial and antiviral properties. They can act as inhibitors of bacterial enzymes and viral proteases. The structural features of boronic acids allow them to form reversible covalent bonds with diols found in sugars, which can be exploited to disrupt bacterial cell wall synthesis or viral replication processes .

The biological activity of BCPBA is primarily attributed to its ability to form complexes with various biomolecules:

- Enzyme Inhibition : BCPBA can inhibit proteases by binding to their active sites, thereby blocking substrate access.

- Molecular Recognition : The boronic acid group can selectively bind to diols present in saccharides, which is crucial for targeting specific cellular pathways .

- Cellular Uptake Enhancement : Boronated compounds have shown increased cellular uptake due to their interaction with cell surface glycans, enhancing their therapeutic efficacy .

Case Studies

Several studies have highlighted the potential of BCPBA and its derivatives:

- In a study published in Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives and evaluated their anticancer activity against various cell lines. BCPBA derivatives exhibited significant cytotoxic effects, suggesting their potential as lead compounds for further development .

- Another investigation focused on the use of boronic acids as drug delivery systems. The study demonstrated that attaching a boronic acid moiety to therapeutic agents improved their stability and bioavailability, making them more effective in clinical settings .

Eigenschaften

IUPAC Name |

(2-bromo-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWJWGKFUCVGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659363 | |

| Record name | (2-Bromo-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-18-2 | |

| Record name | (2-Bromo-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.